tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-13(2,3)20-11(18)15-6-4-14(5-7-15)9-16-10(17)8-21-12(16)19/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXFCRLUIKIGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)CSC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H21N3O4S. The compound features a piperazine core linked to a thiazolidine derivative, which is critical for its biological activity. The presence of the thiazolidine ring enhances its interaction with various biological targets.
Antioxidant Properties
Research indicates that compounds containing thiazolidine moieties exhibit significant antioxidant activity. For instance, studies have shown that derivatives of thiazolidine can reduce reactive oxygen species (ROS) levels and enhance cellular defense mechanisms against oxidative stress. This property is particularly relevant in neuroprotection and anti-inflammatory contexts .
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial effects against various pathogens. The thiazolidine structure is known to interact with bacterial cell membranes, leading to increased permeability and cell death .
Anticancer Activity
Several studies have explored the anticancer potential of thiazolidine derivatives. For example, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Study 1: Antioxidant Activity
A study investigated the antioxidant effects of thiazolidine derivatives on human neuronal cells. The results indicated that these compounds significantly reduced oxidative stress markers and improved cell viability under oxidative conditions. This suggests a protective role against neurodegenerative diseases .
Study 2: Anticancer Efficacy
In a preclinical model using human cancer cell lines (e.g., HepG2 liver cancer cells), this compound exhibited potent cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Redox Modulation : The thiazolidine ring may act as a redox-active center, facilitating electron transfer and reducing oxidative damage.
- Cell Signaling Interference : Interactions with key signaling pathways involved in cell survival (e.g., NF-kB) may lead to enhanced apoptosis in cancer cells.
- Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, disrupting microbial integrity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound’s analogs differ primarily in the substituent attached to the piperazine’s methyl group. Key comparisons include:
Heterocyclic Moieties
Functional Group Modifications
- Stability: Oxazolidinone derivatives (1a/1b) degrade in acidic conditions , whereas TZD-containing compounds may exhibit better stability due to resonance stabilization of the dioxo group.
Physicochemical Properties
Preparation Methods
Preparation of tert-Butyl Piperazine-1-carboxylate Intermediate
This intermediate is a crucial building block for the target compound. Its preparation involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Piperazine treated with di-tert-butyl dicarbonate (Boc2O) in anhydrous solvent (e.g., dichloromethane or DMF) at room temperature | Up to 87% | Standard Boc protection procedure; product isolated as white solid after purification by silica gel chromatography or recrystallization |
| 2 | Alternative method: Reaction of piperazine with tert-butyl chloroformate in presence of base (e.g., triethylamine) | 67.7% | Sodium triacetoxyborohydride used as reducing agent in some protocols for reductive amination steps involving this intermediate |
These methods provide tert-butyl piperazine-1-carboxylate with high purity and yield, suitable for subsequent functionalization.
Introduction of the (2,4-dioxo-1,3-thiazolidin-3-yl)methyl Group
The key functionalization involves attaching the thiazolidinedione moiety to the piperazine nitrogen via a methylene linker. This is typically achieved by alkylation or reductive amination involving a suitable aldehyde or halide precursor bearing the thiazolidinedione ring.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Reaction of tert-butyl piperazine-1-carboxylate with 4-chlorobutanal dimethyl acetal in anhydrous N,N-dimethylformamide at 100°C for 24 h | 42% | Followed by hydrolysis to aldehyde and reductive amination with thiazolidinedione derivatives |
| 2 | Reductive amination using sodium triacetoxyborohydride in acetic acid/dichloromethane mixture at 0°C to room temperature | 67.7% | Smooth conversion to the desired substituted piperazine compound; quenching and extraction steps critical for purity |
| 3 | Alkylation with thiazolidinedione under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (100-140°C) | 31-63% | Microwave irradiation can be used to accelerate the reaction; prolonged heating ensures completion |
These methods highlight the importance of controlled temperature, solvent choice, and base selection to optimize substitution on the piperazine nitrogen.
Representative Experimental Procedure
A typical synthesis route for tert-butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate involves:
Preparation of tert-butyl piperazine-1-carboxylate by reacting piperazine with Boc2O in dichloromethane with triethylamine at room temperature, followed by purification.
Formation of 4-(4-tert-Butyloxycarbonyl)piperazin-1-yl butanal dimethyl acetal by heating tert-butyl piperazine-1-carboxylate with 4-chlorobutanal dimethyl acetal and potassium carbonate in anhydrous DMF at 100°C for 24 hours.
Reductive amination of the aldehyde intermediate with 2,4-dioxo-1,3-thiazolidine under sodium triacetoxyborohydride in acetic acid/DCM at 0°C to room temperature for 2 hours.
Workup and purification by aqueous quenching, extraction with ethyl acetate, washing, drying, and silica gel chromatography to isolate the target compound.
Data Summary Table of Key Preparation Parameters
| Preparation Step | Reagents & Solvents | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection of piperazine | Piperazine, Boc2O, TEA, DCM | RT | 2 h | 87 | Standard protection step |
| Alkylation with 4-chlorobutanal dimethyl acetal | tert-butyl piperazine-1-carboxylate, 4-chlorobutanal dimethyl acetal, K2CO3, DMF | 100°C | 24 h | 42 | Requires anhydrous conditions |
| Reductive amination | Aldehyde intermediate, 2,4-dioxo-1,3-thiazolidine, NaBH(OAc)3, HOAc/DCM | 0°C to RT | 2 h | 67.7 | Controlled addition of reducing agent |
| Alternative alkylation with thiazolidinedione | tert-butyl piperazine-1-carboxylate, thiazolidinedione, K2CO3, DMF | 110-140°C | 7-15 h | 31-63 | Microwave irradiation can improve yield |
Research Findings and Optimization Notes
Solvent choice : Anhydrous DMF and dichloromethane are preferred for high solubility and reaction control.
Base selection : Potassium carbonate and triethylamine are commonly used bases; sodium triacetoxyborohydride is effective for reductive amination.
Temperature control : Elevated temperatures (100-140°C) facilitate alkylation, while reductive amination proceeds efficiently at lower temperatures.
Microwave-assisted synthesis : Application of microwave irradiation has been shown to reduce reaction times and improve yields in alkylation steps.
Purification : Silica gel chromatography with ethyl acetate/hexanes gradients is effective for isolating pure product.
Yields : Overall yields vary from moderate (31%) to high (87%) depending on the step and conditions, indicating room for optimization in alkylation and reductive amination stages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
